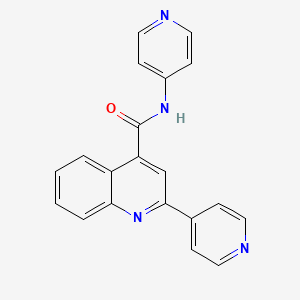

N,2-di(pyridin-4-yl)quinoline-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,2-di(pyridin-4-yl)quinoline-4-carboxamide: is a heterocyclic compound that features a quinoline core substituted with pyridine rings and a carboxamide group

Mechanism of Action

Target of Action

Similar compounds have been known to target transmembrane serine/threonine kinases .

Mode of Action

It is suggested that the compound may interact with its targets through a rare binding mode involving two pendant pyridyl rings .

Biochemical Pathways

Similar compounds have been known to inhibit collagen synthesis in various models .

Result of Action

Similar compounds have demonstrated good antibacterial and antifungal activities, and some have shown anticancer activity .

Action Environment

The structure of the compound suggests that it may form a molecular cleft that allows for interactions with its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2-di(pyridin-4-yl)quinoline-4-carboxamide typically involves the condensation of quinoline derivatives with pyridine carboxylic acids or their derivatives. One common method involves the reaction of quinoline-4-carboxylic acid with pyridine-4-amine under dehydrating conditions to form the desired carboxamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: N,2-di(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and quinoline rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Amino derivatives.

Substitution: Various substituted quinoline and pyridine derivatives.

Scientific Research Applications

Chemistry: N,2-di(pyridin-4-yl)quinoline-4-carboxamide is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic applications .

Biology: The compound has been studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules .

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors involved in disease pathways .

Industry: In materials science, the compound is investigated for its use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties .

Comparison with Similar Compounds

Quinoline-4-carboxamide: Similar structure but lacks the pyridine substitutions.

Pyridine-4-carboxamide: Contains the pyridine moiety but lacks the quinoline core.

N,N’-di(pyridin-4-yl)pyridine-3,5-dicarboxamide: Features multiple pyridine rings and carboxamide groups.

Uniqueness: N,2-di(pyridin-4-yl)quinoline-4-carboxamide is unique due to its combination of a quinoline core with pyridine substitutions, providing a distinct electronic and steric environment that enhances its reactivity and interaction with biological targets .

Biological Activity

N,2-di(pyridin-4-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a quinoline core with two pyridine substitutions and a carboxamide functional group. Its molecular formula is C15H12N4O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique structure contributes to its interaction with various biological targets, enhancing its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

- G-Quadruplex Stabilization : Similar compounds have shown the ability to stabilize G-quadruplex (G4) structures in DNA, which play a crucial role in regulating gene expression and maintaining genomic stability. Studies indicate that this compound may exhibit selective binding to telomeric G4 DNA, potentially leading to antiproliferative effects in cancer cells .

- Antimicrobial Activity : The compound has demonstrated antibacterial and antifungal properties. Research indicates that derivatives of quinoline carboxamides exhibit significant activity against various pathogens, suggesting that this compound may also possess similar efficacy .

- Anticancer Potential : Preliminary studies suggest that this compound can inhibit cancer cell proliferation by targeting specific cellular pathways involved in tumor growth. Its structure allows for interactions with proteins critical for cancer cell survival .

Comparative Studies

A comparative analysis with related compounds reveals the unique advantages of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-pyridin-4-yl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide | Structure | Enhanced solubility; potential for improved pharmacokinetics |

| N-(pyridin-2-ylmethyl)-quinoline-4-carboxamide | Structure | Different activity profiles; lower potency against certain targets |

| 4-(pyridine-2-carbonylamino)-quinoline | Structure | Focused on enzyme inhibition; less versatile than N,2-di(pyridin-4-yl)quinoline |

This table illustrates how the dual pyridine substitution in this compound may enhance its interaction with biological targets compared to other derivatives.

Case Studies and Research Findings

- Antiplasmodial Activity : A study evaluated a series of quinoline derivatives against Plasmodium falciparum, revealing that compounds similar to N,2-di(pyridin-4-yl)quinoline showed moderate potency but required optimization for better pharmacokinetic properties . The lead compound demonstrated an EC50 of 120 nM and progressed into preclinical development due to its efficacy.

- G4-DNA Binding Studies : Research using circular dichroism (CD) and thermal denaturation experiments indicated that compounds with similar structures effectively stabilize G4-DNA sequences at low concentrations (1 µM), suggesting a promising avenue for further exploration of N,2-di(pyridin-4-yl)quinoline's binding capabilities .

- Antimicrobial Efficacy : In vitro studies have shown that related quinoline derivatives exhibit significant activity against mycobacterial species. For instance, certain compounds outperformed standard treatments like isoniazid in inhibiting Mycobacterium tuberculosis . This suggests that N,2-di(pyridin-4-yl)quinoline could be explored for similar applications.

Properties

IUPAC Name |

N,2-dipyridin-4-ylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O/c25-20(23-15-7-11-22-12-8-15)17-13-19(14-5-9-21-10-6-14)24-18-4-2-1-3-16(17)18/h1-13H,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVPRYZOGAERKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.